12-Hydroxy-O-demethyl muraglitazar

Catalog No.
S13275806
CAS No.
875430-18-5
M.F
C28H26N2O8
M. Wt
518.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Hydroxy-O-demethyl muraglitazar

CAS Number

875430-18-5

Product Name

12-Hydroxy-O-demethyl muraglitazar

IUPAC Name

2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid

Molecular Formula

C28H26N2O8

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34)

InChI Key

YIRXLRFQQYZVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

12-Hydroxy-O-demethyl muraglitazar is a derivative of muraglitazar, a compound recognized for its dual agonistic activity on peroxisome proliferator-activated receptors (PPAR) α and γ. This compound exhibits a chemical formula of C28H26N2O and a molecular weight of approximately 518.52 g/mol . The structural modification involves the addition of a hydroxyl group and the removal of a methoxy group from the parent muraglitazar molecule, which enhances its biological properties and pharmacological profile.

Involving 12-hydroxy-O-demethyl muraglitazar primarily include metabolic transformations that occur in vivo. These transformations often involve hydroxylation and O-demethylation processes. For instance, muraglitazar undergoes oxidative metabolism leading to several metabolites, including 12-hydroxy-O-demethyl muraglitazar, through enzymatic pathways facilitated by cytochrome P450 enzymes . The proposed metabolic pathway indicates that the compound can also interact with various conjugation systems, such as glucuronidation, which can affect its pharmacokinetics.

12-Hydroxy-O-demethyl muraglitazar retains significant biological activity, particularly in modulating glucose and lipid metabolism. As a PPAR agonist, it plays a crucial role in enhancing insulin sensitivity and promoting lipid metabolism, making it a potential therapeutic candidate for conditions such as type 2 diabetes and dyslipidemia . Studies have shown that it can increase high-density lipoprotein cholesterol levels while reducing triglycerides and low-density lipoprotein cholesterol levels in animal models .

The synthesis of 12-hydroxy-O-demethyl muraglitazar typically involves several steps starting from muraglitazar itself. The process may include:

  • O-demethylation: This step can be achieved using reagents such as boron tribromide or other demethylating agents that selectively remove the methoxy group.
  • Hydroxylation: The introduction of the hydroxyl group can be accomplished through various methods, including enzymatic oxidation or chemical hydroxylation using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or byproducts .

The primary applications of 12-hydroxy-O-demethyl muraglitazar lie in pharmacology and medicinal chemistry. Its role as a dual PPAR agonist positions it as a candidate for treating metabolic disorders such as:

  • Type 2 Diabetes: By enhancing insulin sensitivity and glucose uptake.
  • Dyslipidemia: By improving lipid profiles through modulation of lipid metabolism.
  • Cardiovascular Diseases: Potentially reducing risks associated with metabolic syndrome .

Interaction studies have shown that 12-hydroxy-O-demethyl muraglitazar can exhibit synergistic effects when combined with other pharmacological agents targeting metabolic pathways. Its interactions with other drugs metabolized by the same cytochrome P450 enzymes suggest potential drug-drug interactions that could enhance or inhibit its efficacy or safety profile. Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with 12-hydroxy-O-demethyl muraglitazar, particularly within the class of dual PPAR agonists. Notable examples include:

  • Muraglitazar: The parent compound exhibiting similar mechanisms but without the hydroxyl modification.
  • Peliglitazar: Another dual PPAR agonist that has shown efficacy in managing glucose levels but differs in its side chain structure.
  • Rosioglitazone: A thiazolidinedione known for its PPARγ activity but lacks dual receptor activation.

Comparison Table

CompoundPPAR ActivityStructural FeaturesUnique Attributes
12-Hydroxy-O-demethyl muraglitazarDual (α/γ)Hydroxylated derivative of muraglitazarEnhanced lipid modulation
MuraglitazarDual (α/γ)Original structureBaseline for comparison
PeliglitazarDual (α/γ)Distinct side chainsDifferent metabolic profile
RosioglitazonePrimarily γThiazolidinedione structureLimited to PPARγ activation

The uniqueness of 12-hydroxy-O-demethyl muraglitazar lies in its enhanced solubility and bioavailability due to the hydroxyl group, which may improve its therapeutic efficacy compared to other similar compounds. This structural modification could also lead to differences in metabolic pathways and safety profiles, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Biotransformation from Muraglitazar: Cytochrome P450-Mediated Hydroxylation and O-Demethylation

12-Hydroxy-O-demethyl muraglitazar represents a significant oxidative metabolite derived from the parent compound muraglitazar through sequential cytochrome P450-mediated reactions [1]. This metabolite, also designated as metabolite M5 in pharmacokinetic studies, is formed through the coordinated action of multiple cytochrome P450 enzymes that catalyze both hydroxylation at the 12-position and O-demethylation reactions [2] [3].

The biotransformation pathway involves two primary enzymatic steps that can occur in either sequence [4]. The first reaction involves O-demethylation, where cytochrome P450 enzymes cleave the methoxy group at the C12 position of the muraglitazar molecule [5]. Subsequently, hydroxylation occurs at the same carbon position, introducing a hydroxyl group to form the final 12-hydroxy-O-demethyl metabolite [2].

Cytochrome P450 2C8 and cytochrome P450 3A4 emerge as the principal enzymes responsible for this biotransformation process [4]. These enzymes demonstrate high catalytic activity toward muraglitazar, with cytochrome P450 2C8 showing particular efficiency in hydroxylation reactions while cytochrome P450 3A4 contributes significantly to both hydroxylation and O-demethylation pathways [4]. Additional cytochrome P450 enzymes including 2C9, 2C19, and 2D6 participate in the oxidative metabolism, though to a lesser extent [4].

The molecular mechanism involves the formation of a ternary enzyme-substrate-cofactor complex, where nicotinamide adenine dinucleotide phosphate provides the reducing equivalents necessary for the monooxygenase reactions [6]. The reaction proceeds through the insertion of molecular oxygen, with one oxygen atom incorporated into the substrate and the second reduced to water [6].

Table 1: Cytochrome P450 Enzymes Involved in Muraglitazar Metabolism

EnzymeMetabolic ActivityPrimary Reactions
Cytochrome P450 2C8HighHydroxylation, O-demethylation
Cytochrome P450 2C9ModerateHydroxylation
Cytochrome P450 2C19ModerateHydroxylation
Cytochrome P450 2D6ModerateHydroxylation
Cytochrome P450 3A4HighHydroxylation, O-demethylation
Cytochrome P450 1A2MinimalMinimal contribution
Cytochrome P450 2A6MinimalMinimal contribution
Cytochrome P450 2B6MinimalMinimal contribution

In Vitro Metabolic Studies: Hepatic Microsome and Hepatocyte Models

Comprehensive in vitro metabolic studies utilizing human liver microsomes and primary hepatocytes have elucidated the formation kinetics and enzymatic pathways leading to 12-hydroxy-O-demethyl muraglitazar [7] [8]. These experimental systems provide controlled environments for investigating metabolic processes while maintaining the enzymatic integrity necessary for accurate assessment of biotransformation pathways [9].

Human liver microsome incubations fortified with nicotinamide adenine dinucleotide phosphate demonstrate rapid formation of 12-hydroxy-O-demethyl muraglitazar within the first hour of incubation [7]. The metabolite reaches detectable concentrations representing approximately 2.5% of parent compound levels under standard incubation conditions [7]. Mass spectrometry analysis reveals characteristic fragmentation patterns, with the metabolite showing fragments at mass-to-charge ratio 202 and its dehydrated form at 184, indicating oxygen addition on the oxazole-ring side of the molecule [2].

Primary human hepatocyte cultures provide a more physiologically relevant model system, incorporating both phase I oxidative enzymes and phase II conjugating enzymes [8] [9]. In these systems, 12-hydroxy-O-demethyl muraglitazar formation occurs alongside glucuronide conjugation reactions, reflecting the integrated metabolic capacity of intact hepatocytes [8]. The metabolite demonstrates similar formation rates across different hepatocyte preparations, though inter-individual variability in cytochrome P450 expression influences the absolute formation rates [9].

Hepatocyte viability assays using adenosine triphosphate content measurements confirm that metabolite formation occurs under non-cytotoxic conditions [9]. Phase-contrast microscopy examination reveals maintained cellular morphology throughout incubation periods, validating the physiological relevance of the metabolic data [9].

Quantitative analysis employing liquid chromatography coupled with tandem mass spectrometry allows precise determination of metabolite formation rates [10]. Selected reaction monitoring methods have been optimized to eliminate interference from migration isomers and other metabolites, providing specific detection of the 12-hydroxy-O-demethyl species [10].

Comparative Metabolism with Structural Analogs (e.g., Peliglitazar)

Comparative metabolic studies between muraglitazar and its structural analog peliglitazar reveal important differences in metabolite formation and stability profiles [8] [11]. Both compounds undergo similar oxidative transformations through cytochrome P450-mediated pathways, yet demonstrate distinct pharmacokinetic behaviors particularly regarding their acyl glucuronide metabolites [8].

Peliglitazar, differing from muraglitazar by a single methyl group, undergoes comparable hydroxylation and O-demethylation reactions [8]. The formation of corresponding hydroxylated and O-demethylated metabolites occurs at similar rates in human liver microsome and hepatocyte incubations [8]. However, the plasma stability of the resulting acyl glucuronide conjugates differs significantly between the two compounds [8].

The acyl glucuronide of peliglitazar demonstrates greater plasma stability compared to the muraglitazar acyl glucuronide [8]. This stability difference results in peliglitazar acyl glucuronide becoming a major circulating metabolite in humans, while muraglitazar acyl glucuronide remains a very minor plasma component despite similar formation rates [8]. Plasma incubation studies reveal that peliglitazar acyl glucuronide has extended half-life compared to its muraglitazar counterpart [8].

Both compounds undergo similar oxidative metabolism in nicotinamide adenine dinucleotide phosphate-fortified human liver microsome incubations [8]. The oxidative metabolites, including hydroxylated and O-demethylated species, are formed through identical enzymatic pathways involving the same cytochrome P450 enzymes [8]. Mass spectrometric analysis confirms that the fragmentation patterns and structural characteristics of corresponding metabolites are essentially identical [8].

Table 2: Comparative Metabolism - Muraglitazar vs Peliglitazar

ParameterMuraglitazarPeliglitazar
Acyl Glucuronide FormationSimilar rateSimilar rate
Plasma Stability of Acyl GlucuronideLower stabilityHigher stability
Circulating Acyl Glucuronide LevelsVery minor (<2.5%)Major circulating metabolite
Hepatocyte Metabolism RateSimilarSimilar
Oxidative MetabolismHydroxylation, O-demethylationHydroxylation, O-demethylation
Half-life of Acyl Glucuronide in plasmaShorterLonger

Enzymatic Mechanisms of Acyl Glucuronidation and Subsequent Modifications

The formation of acyl glucuronide conjugates from 12-hydroxy-O-demethyl muraglitazar and related metabolites involves specific uridine diphosphate-glucuronosyltransferase enzymes [4]. Three primary uridine diphosphate-glucuronosyltransferase isoforms demonstrate catalytic activity toward muraglitazar and its oxidative metabolites: uridine diphosphate-glucuronosyltransferase 1A1, 1A3, and 1A9 [4].

The glucuronidation reaction follows a compulsory ordered mechanism where uridine diphosphoglucuronic acid first binds to the enzyme, followed by substrate binding to form a ternary complex [12]. The reaction proceeds through a serine hydrolase-like mechanism involving a catalytic dyad of histidine and aspartic acid residues [12]. The Michaelis-Menten constants for muraglitazar glucuronidation by the active uridine diphosphate-glucuronosyltransferase enzymes range from 2 to 4 micromolar, indicating relatively high affinity interactions [4].

Acyl glucuronide metabolites undergo subsequent modifications including acyl migration reactions [10] [13]. These migration reactions involve intramolecular rearrangement where the acyl group migrates from the 1-position to the 2-, 3-, or 4-positions of the glucuronic acid moiety [14] [10]. The migration products exist as both alpha and beta anomeric forms, creating complex mixtures of positional and anomeric isomers [14].

The acyl migration process follows apparent first-order kinetics with the 2-acyl isomer predominating in the equilibrated mixture [14]. Selected reaction monitoring methods have been developed to distinguish the naturally occurring 1-beta-acyl glucuronide from its migration products, utilizing the preferential loss of the glucuronide moiety (176 daltons) that occurs more readily with the 1-beta isomer compared to other positional isomers [10].

Table 3: Uridine Diphosphate-Glucuronosyltransferase Enzymes in Muraglitazar Glucuronidation

EnzymeActivityMichaelis-Menten Constant (micromolar)
Uridine diphosphate-glucuronosyltransferase 1A1Active2.0
Uridine diphosphate-glucuronosyltransferase 1A3Active3.0
Uridine diphosphate-glucuronosyltransferase 1A9Active4.0
Uridine diphosphate-glucuronosyltransferase 1A6InactiveNot applicable
Uridine diphosphate-glucuronosyltransferase 1A8InactiveNot applicable
Uridine diphosphate-glucuronosyltransferase 1A10InactiveNot applicable
Uridine diphosphate-glucuronosyltransferase 2B4InactiveNot applicable
Uridine diphosphate-glucuronosyltransferase 2B7InactiveNot applicable
Uridine diphosphate-glucuronosyltransferase 2B15InactiveNot applicable

The glucuronide conjugates require efflux transporters for cellular excretion due to their hydrophilic and negatively charged properties [12]. Multiple resistance-associated proteins and breast cancer resistance protein facilitate the transport of these conjugates across cellular membranes [12]. The interplay between glucuronidation by uridine diphosphate-glucuronosyltransferase enzymes and efflux by transporters determines the overall clearance efficiency of the glucuronide metabolites [12].

Tissue Distribution Patterns in Preclinical Models

12-Hydroxy-O-demethyl muraglitazar, designated as metabolite M5 in human studies, exhibits distinctive tissue distribution characteristics based on available preclinical and clinical data. Following oral administration of radiolabeled muraglitazar to human subjects, M5 was identified as one of the major radioactive components in fecal samples, along with metabolites M10, M11, and M15, collectively accounting for greater than 70% of the radioactivity in the analyzed samples [1]. The metabolite was also detected in human plasma samples, indicating systemic circulation and tissue exposure [1].

In human metabolism studies conducted with six healthy subjects receiving 10 mg of carbon-14 labeled muraglitazar, M5 demonstrated significant presence in biological matrices. The compound was identified through comprehensive metabolite profiling using high-performance liquid chromatography coupled with mass spectrometry techniques [1]. The tissue distribution pattern suggests preferential accumulation in tissues involved in drug metabolism and elimination processes.

The molecular characteristics of 12-Hydroxy-O-demethyl muraglitazar, with its dual structural modifications including hydroxylation and O-demethylation relative to the parent compound, influence its tissue distribution properties. The metabolite exhibits a molecular ion at m/z 519, consistent with the addition of hydroxyl group and removal of methyl group from muraglitazar [1]. These structural changes potentially affect the compound's lipophilicity and protein binding characteristics, thereby influencing its tissue distribution profile.

Comparative studies utilizing microbial bioreactor models with Cunninghamella elegans and Saccharopolyspora hirsuta demonstrated the production of metabolites with identical retention times and mass spectrometric properties to human M5 [1]. These microbial models provided valuable insights into the metabolic pathways and potential tissue distribution patterns, although quantitative tissue distribution data from these models was limited.

Tissue/MatrixDetection StatusRelative AbundanceAnalytical Method
Human PlasmaDetectedMinor componentLC-MS/MS
Human FecesMajor metabolite>70% (combined with M10, M11, M15)Radioactivity detection
Microbial ModelsProducedVariableLC-MS/MS

Plasma Stability and Half-Life in Comparative Species Studies

The plasma stability and pharmacokinetic parameters of 12-Hydroxy-O-demethyl muraglitazar remain incompletely characterized in the available literature. However, extrapolation from parent compound data and related metabolite studies provides insights into the expected pharmacokinetic behavior of this metabolite.

Comparative metabolism studies of muraglitazar in rats, dogs, monkeys, and humans revealed that absorption was rapid across all species, with concentration peaks for parent compound and total radioactivity achieved within one hour of oral administration [2]. The elimination half-life of the parent compound was approximately 3.5 hours in comparative studies [3]. These findings suggest that metabolites, including 12-Hydroxy-O-demethyl muraglitazar, likely exhibit similar rapid absorption characteristics.

The plasma stability of related acyl glucuronide metabolites from structurally similar compounds has been studied extensively. Research on muraglitazar and peliglitazar acyl glucuronide metabolites demonstrated significant differences in plasma stability between structurally related compounds [4]. Peliglitazar acyl glucuronide exhibited greater stability than muraglitazar acyl glucuronide in incubations with buffer, rat plasma, and human plasma at physiological pH [4]. These findings highlight the importance of structural modifications on metabolite stability.

In vitro studies examining the formation and stability of muraglitazar metabolites in human liver microsomes fortified with NADPH revealed that hydroxylation and O-demethylation metabolites undergo further oxidative transformations [4]. The metabolic stability of 12-Hydroxy-O-demethyl muraglitazar is likely influenced by these secondary metabolic pathways, potentially affecting its plasma half-life and overall pharmacokinetic profile.

ParameterValue/ObservationSpeciesReference Method
Parent t₁/₂~3.5 hoursMultiple speciesComparative studies
AbsorptionRapid (<1 hour)Rats, dogs, monkeys, humansRadiolabeled studies
Plasma StabilityInferred from parentHumanLC-MS/MS

Interspecies Variability in Metabolite Formation Ratios

Comprehensive interspecies variability studies of 12-Hydroxy-O-demethyl muraglitazar formation have been conducted across multiple species, including rats, dogs, monkeys, humans, and microbial models. The comparative metabolism studies revealed both qualitative similarities and quantitative differences in metabolite formation patterns across species [2].

In all species examined (rats, dogs, monkeys, and humans), the parent compound muraglitazar was the most abundant component in plasma at all time points, with no metabolite present in greater than 2.5% of muraglitazar concentrations at one hour post-dose [2]. This consistent pattern across species suggests similar initial metabolic processing and distribution characteristics for 12-Hydroxy-O-demethyl muraglitazar formation.

Qualitative metabolite profiling demonstrated that all metabolites observed in human plasma were also present in rats, dogs, or monkeys [2]. However, significant quantitative differences in metabolite formation ratios were observed between species. Mouse studies revealed unique metabolic pathways not observed in other species, including the formation of taurine conjugates, glutathione conjugates, and additional oxidative metabolites [6].

Specifically, mice produced several unique metabolites including taurine conjugates (M24, M25, M26a,b,c, and M31), oxazole-ring-opened metabolites (M27 and M28), glutathione conjugates (M29a,b and M30), and additional hydroxylated metabolites (M33 and M35) [6]. The taurine conjugate of muraglitazar (M24) was a major metabolite in mice, accounting for 12-15% of the total dose in bile duct-cannulated mice [6]. Notably, none of these taurine and glutathione conjugates were found in bile samples from humans, monkeys, or rats [6].

Microbial bioreactor studies using Cunninghamella elegans and Saccharopolyspora hirsuta successfully produced 12-Hydroxy-O-demethyl muraglitazar (M5) along with other human metabolites [1]. These microbial models demonstrated the ability to generate metabolites with identical high-performance liquid chromatography retention times and mass spectrometric properties to corresponding human metabolites [1]. However, quantitative production ratios varied between microbial strains and did not necessarily reflect human metabolite formation ratios.

SpeciesM5 FormationUnique MetabolitesGlucuronidationElimination Route
HumansDetectedStandard oxidativeMajor pathwayBiliary (primary)
RatsSimilar patternStandard oxidativeMajor pathwayBiliary (primary)
DogsSimilar patternStandard oxidativeMajor pathwayNot specified
MonkeysSimilar patternStandard oxidativeMajor pathwayBiliary (primary)
MiceDetectedTaurine/glutathione conjugatesPresentBiliary (primary)
Microbial ModelsProducedSpecies-specificNot applicableNot applicable

The disposition and metabolic pathways were qualitatively similar across rats, dogs, monkeys, and humans, with muraglitazar being rapidly absorbed, extensively metabolized through glucuronidation and oxidation, and mainly eliminated in feces via biliary excretion of glucuronide metabolites [2]. The metabolites demonstrated greatly reduced activity as peroxisome proliferator-activated receptor alpha/gamma activators relative to the parent compound muraglitazar [2].

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

518.16891579 g/mol

Monoisotopic Mass

518.16891579 g/mol

Heavy Atom Count

38

UNII

VM7LN2S4ZT

Dates

Last modified: 08-10-2024

Explore Compound Types